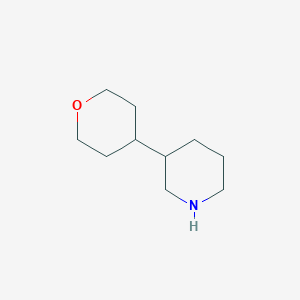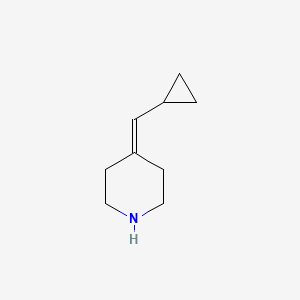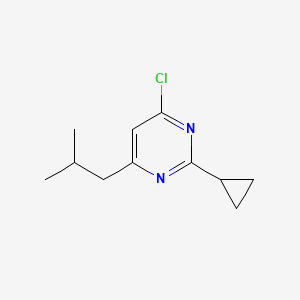
3-(Oxan-4-yl)piperidine
Descripción general
Descripción
3-(Oxan-4-yl)piperidine is a chemical compound with the molecular formula C10H19NO . It has a molecular weight of 169.26 . This compound is used as a reactant in the preparation of heterocyclyl-carboxamide and -carboxylate compounds as PRMT5 inhibitors and their use in the treatment of proliferative diseases .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . One method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by de-protection of the benzyl group . Another approach combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The molecular structure of 3-(Oxan-4-yl)piperidine is represented by the InChI code1S/C10H19NO/c1-2-10(8-11-5-1)9-3-6-12-7-4-9/h9-11H,1-8H2 . Chemical Reactions Analysis
Piperidine derivatives, including 3-(Oxan-4-yl)piperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
3-(Oxan-4-yl)piperidine is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Synthesis and Anti-bacterial Study : Compounds related to 3-(Oxan-4-yl)piperidine, such as derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, have been synthesized and shown to exhibit moderate to significant anti-bacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Synthesis and Tubulin Inhibition : A new chemical class including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as tubulin inhibitors. These compounds show promise as antiproliferative agents, particularly in leukemia cell lines (Krasavin et al., 2014).
Chemical Synthesis and Antimicrobial Activity : Synthesis of compounds like 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, closely related to 3-(Oxan-4-yl)piperidine, has shown antimicrobial activity against various bacterial and fungal strains, suggesting its potential in fighting infections (Mallesha & Mohana, 2014).
Chemical and Physical Properties
Quantum Chemical and Molecular Dynamic Studies : Piperidine derivatives have been studied using quantum chemical calculations and molecular dynamics simulations. These studies provide insights into their adsorption and corrosion inhibition properties, particularly on iron surfaces, indicating potential industrial applications (Kaya et al., 2016).
Synthesis and Crystal Structure Analysis : The synthesis and characterization of piperidin-4-one derivatives, such as 3,5-diethyl -2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate, through spectroscopic and XRD analysis, help in understanding their molecular structures and potential applications in materials science (Doss et al., 2017).
Therapeutic Research
Investigation for Alzheimer's Treatment : Derivatives of 3-piperidine carbaldehyde oxime are being investigated for therapeutic applications, particularly in treating Alzheimer's disease, senile dementia, and memory disorders in the aged, indicating potential in neurological research (Morrison & Rutström, 2002).
Role in Receptor Antagonism : Research on 3-(3-(piperazin-1-yl)propyl)indoles and 3-(3-(piperidin-1-yl)propyl)indoles, related to 3-(Oxan-4-yl)piperidine, indicates their potential as selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles, important for developing new psychiatric medications (Niel et al., 1999).
Drug Metabolite Exposure : Studies on compounds like (R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol have provided insights into circulating drug metabolite exposure in humans, essential for understanding drug efficacy and safety (Obach et al., 2018).
Safety And Hazards
Direcciones Futuras
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
3-(oxan-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-10(8-11-5-1)9-3-6-12-7-4-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBNFBGNDGGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-4-yl)piperidine | |
CAS RN |
1369346-64-4 | |
| Record name | 3-(oxan-4-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(1R)-1-phenylethyl]cyclobutanamine](/img/structure/B1432503.png)
![Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432507.png)





![2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B1432516.png)
![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B1432518.png)
![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)